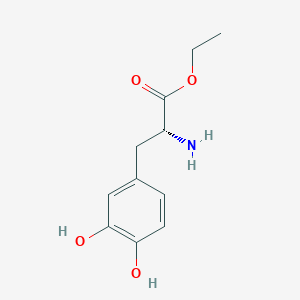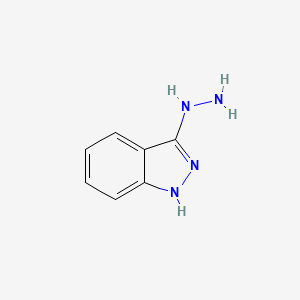
3-Hydrazinoindazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-hydrazinyl-1H-indazole consists of an indazole core with a hydrazine group attached at the third position. This unique structure imparts significant chemical reactivity and biological activity to the compound.
Synthetic Routes and Reaction Conditions:
Transition Metal-Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of ortho-substituted benzylidenehydrazines using hydrazine as a reducing agent.
Metal-Free Reactions: Some methods avoid the use of metals altogether, employing reagents like montmorillonite K-10 under an oxygen atmosphere to achieve the desired cyclization.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these synthetic routes.
Types of Reactions:
Oxidation: 3-Hydrazinyl-1H-indazole can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.
Aplicaciones Científicas De Investigación
3-Hydrazinyl-1H-indazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-hydrazinyl-1H-indazole involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt critical biological processes, such as cell division and DNA replication, contributing to its anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
1H-Indazole: Lacks the hydrazine group, resulting in different chemical reactivity and biological activity.
2H-Indazole: Another tautomeric form with distinct properties.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness: 3-Hydrazinyl-1H-indazole is unique due to the presence of the hydrazine group at the third position, which imparts specific chemical reactivity and enhances its biological activity compared to other indazole derivatives .
Propiedades
Número CAS |
89852-84-6 |
|---|---|
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
1H-indazol-3-ylhydrazine |
InChI |
InChI=1S/C7H8N4/c8-9-7-5-3-1-2-4-6(5)10-11-7/h1-4H,8H2,(H2,9,10,11) |
Clave InChI |
GKZJNLBPXMVEFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


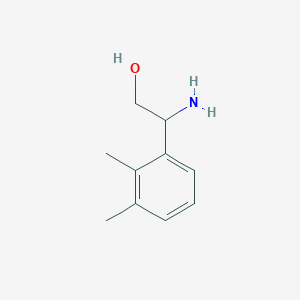
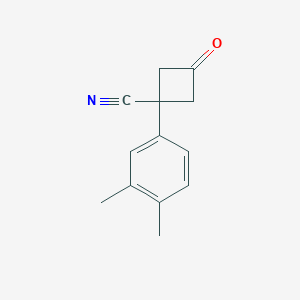


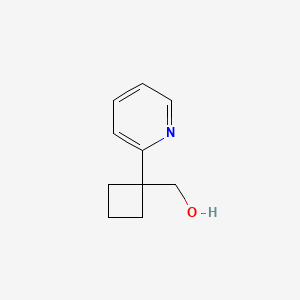




![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)


